4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one

Aldose Reductase Inhibition Diabetes Complications Structure-Activity Relationship

4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one (CAS 135126-70-4) is a heterocyclic small molecule belonging to the isoxazolo[3,4-d]pyridazin-7-one class. This class is recognized in medicinal chemistry as a privileged scaffold associated with diverse biological activities, including aldose reductase inhibition, anti-inflammatory effects, and GABA receptor modulation.

Molecular Formula C13H10ClN3O2
Molecular Weight 275.69 g/mol
CAS No. 135126-70-4
Cat. No. B12906889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one
CAS135126-70-4
Molecular FormulaC13H10ClN3O2
Molecular Weight275.69 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN(C(=O)C2=NO1)C)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H10ClN3O2/c1-7-10-11(8-3-5-9(14)6-4-8)15-17(2)13(18)12(10)16-19-7/h3-6H,1-2H3
InChIKeyWSSBYUZNVSEWNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one (CAS 135126-70-4)


4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one (CAS 135126-70-4) is a heterocyclic small molecule belonging to the isoxazolo[3,4-d]pyridazin-7-one class [1]. This class is recognized in medicinal chemistry as a privileged scaffold associated with diverse biological activities, including aldose reductase inhibition, anti-inflammatory effects, and GABA receptor modulation [1]. The compound features a 4-chlorophenyl substituent and methyl groups at the N6 and C3 positions, distinguishing it from related analogs that carry acidic or larger functional groups at the N6 position. Its primary documented value in the published literature is as a structural comparator to the active aldose reductase inhibitor 3-methyl-4-(p-chlorophenyl)isoxazolo-[3,4-d]-pyridazin-7-(6H)-one acetic acid [2].

Why 4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one Cannot Be Substituted by its Acetic Acid Analog in Aldose Reductase Research


Generic substitution within the isoxazolo[3,4-d]pyridazin-7-one class is precluded by the strict Structure-Activity Relationship (SAR) requirements of the aldose reductase enzyme target. The landmark study by Costantino et al. demonstrated that the acetic acid moiety at the N6 position is a critical pharmacophoric element for potent inhibitory activity; monocyclic and non-acidic analogs were reported to be 'either inactive or only weakly active' [1]. Therefore, 4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one, which carries a methyl rather than an acetic acid group, is functionally distinct from the most potent derivative, compound 5g. Scientifically, this renders it unsuitable for direct replacement in efficacy studies but invaluable as a matched negative control for on-target vs. off-target assay validation [1]. Substitution would lead to a complete loss of the desired on-target pharmacological effect.

Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one


Aldose Reductase Inhibitory Activity: Target Compound vs. N6-Acetic Acid Lead (Compound 5g)

The target compound lacks the essential N6-acetic acid pharmacophore. The benchmark comparator, 3-methyl-4-(p-chlorophenyl)isoxazolo-[3,4-d]-pyridazin-7-(6H)-one acetic acid (compound 5g), was identified as the most potent derivative in this series against aldose reductase [1]. While the specific IC50 for the target compound is not reported, the study explicitly states that monocyclic and open-chain analogs lacking this acidic functionality were 'either inactive or only weakly active' [1]. This establishes the target compound as a non-inhibitory or minimally inhibitory structural analog.

Aldose Reductase Inhibition Diabetes Complications Structure-Activity Relationship

Physicochemical Differentiation: Impact of N6-Substituent on Lipophilicity and Solubility

The replacement of the acetic acid group (as in compound 5g) with a methyl group (target compound) results in a fundamentally different physicochemical profile, critical for assay compatibility and downstream optimization. Computed property data from PubChem reveals significant differences in lipophilicity and hydrogen bonding capacity [1][2]. The target compound's higher XLogP3 and lack of hydrogen bond donors may improve membrane permeability relative to compound 5g, but at the cost of aqueous solubility.

Drug-likeness Physicochemical Properties Scaffold Optimization

Alternative Pharmacological Applications: GABA-A Receptor Profiling

The broader isoxazolo-pyridazine scaffold has been patented for its affinity and selectivity for the GABA-A α5 receptor binding site, a target for cognitive enhancement [1]. This indicates a secondary biological application space distinct from aldose reductase inhibition. While quantitative binding affinity data for this exact compound is not publicly available, the patent class demonstrates that the non-acidic isoxazolo-pyridazine core is a valid chemotype for CNS targets. This contrasts with the acetic acid analog 5g, whose high polarity generally precludes blood-brain barrier penetration.

GABA-A α5 Receptor Cognitive Disorders Isoxazolo-Pyridazine Scaffold

Best Application Scenarios for Procuring 4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one


Negative Control for Aldose Reductase SAR Studies

In enzymatic assays designed to validate the target engagement of novel aldose reductase inhibitors based on the isoxazolo[3,4-d]pyridazin-7-one scaffold, this compound serves as an ideal matched negative control. Its structural identity to the active lead 5g, save for the critical N6-acetic acid pharmacophore, allows researchers to attribute observed inhibitory activity specifically to the acidic moiety, confirming on-target effects [1].

Starting Point for CNS-Targeted Isoxazolo-Pyridazine Libraries

Medicinal chemistry groups designing libraries targeting GABA-A receptor subtypes or other CNS receptors can procure this compound as a core scaffold. Its favorable CNS drug-like computed properties (XLogP3=2.7, TPSA=58.7 Ų) make it a superior starting point compared to acidic class members. Subsequent structure-activity relationship (SAR) exploration can be efficiently anchored around this neutral chemotype to map receptor binding requirements [2][3].

Method Development and Analytical Reference Standard

The unique and well-defined structure of 4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one allows it to function as a high-quality reference standard for analytical chemistry (LC-MS, HPLC, NMR) and pre-clinical bioanalytical method development. Its distinct mass, high purity (typically >95% from vendors), and stable heterocyclic core make it a reliable calibrant for quantifying the compound or its analogs in chemical and biological matrices.

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